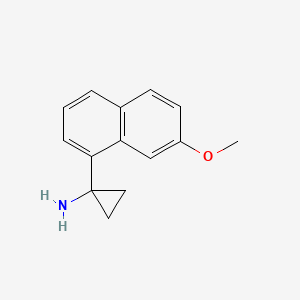

1-(7-Methoxy-1-naphthyl)cyclopropanamine

説明

Structure

3D Structure

特性

分子式 |

C14H15NO |

|---|---|

分子量 |

213.27 g/mol |

IUPAC名 |

1-(7-methoxynaphthalen-1-yl)cyclopropan-1-amine |

InChI |

InChI=1S/C14H15NO/c1-16-11-6-5-10-3-2-4-13(12(10)9-11)14(15)7-8-14/h2-6,9H,7-8,15H2,1H3 |

InChIキー |

WBYORRFBRHDSMS-UHFFFAOYSA-N |

正規SMILES |

COC1=CC2=C(C=CC=C2C3(CC3)N)C=C1 |

製品の起源 |

United States |

Synthetic Methodologies and Chemical Transformations

Historical Context of Naphthylcyclopropylamine Synthesis

The early syntheses of arylcyclopropylamines, including those with a naphthyl moiety, were often characterized by multi-step sequences that relied on well-established, yet sometimes arduous, chemical transformations. These routes typically involved the construction of the cyclopropane (B1198618) ring followed by the introduction of the amine functionality, or vice versa.

Early Synthetic Routes (e.g., from naphthylpropionic acids)

One of the classical approaches to the synthesis of primary amines involves the degradation of carboxylic acid derivatives. In the context of naphthylcyclopropylamines, a plausible historical route would commence with a naphthylpropionic acid. This starting material can be converted into a 2-(naphthyl)cyclopropanecarboxylic acid, which then serves as a key intermediate for the introduction of the amine group.

Two of the most prominent methods for this transformation are the Hofmann and Curtius rearrangements. wikipedia.org

Hofmann Rearrangement: In this method, a 2-(7-methoxy-1-naphthyl)cyclopropanecarboxamide, derived from the corresponding carboxylic acid, would be treated with a halogen (such as bromine) and a strong base. This treatment initiates a rearrangement where the cyclopropyl (B3062369) group migrates from the carbonyl carbon to the nitrogen atom, leading to the formation of an isocyanate intermediate. Subsequent hydrolysis of the isocyanate yields the desired 1-(7-methoxy-1-naphthyl)cyclopropanamine.

Curtius Rearrangement: This alternative route involves the conversion of the 2-(7-methoxy-1-naphthyl)cyclopropanecarboxylic acid into an acyl azide. nih.govethz.chthermofisher.com This is typically achieved by treating the corresponding acyl chloride with an azide salt, or by reacting the carboxylic acid with diphenylphosphoryl azide (DPPA). rsc.org Upon heating, the acyl azide undergoes a thermal decomposition, losing nitrogen gas to form the same isocyanate intermediate as in the Hofmann rearrangement. nih.govnih.gov Hydrolysis of this intermediate then furnishes the primary amine. nih.gov The migration of the cyclopropyl group in the Curtius rearrangement is known to proceed with retention of configuration. nih.gov

A general representation of these early synthetic routes is depicted below:

| Step | Transformation | Reagents and Conditions |

| 1 | Carboxylic Acid to Acyl Halide | SOCl₂ or (COCl)₂ |

| 2 | Acyl Halide to Amide (for Hofmann) | NH₃ |

| 3 | Amide to Amine (Hofmann) | Br₂, NaOH, H₂O |

| 2a | Acyl Halide to Acyl Azide (for Curtius) | NaN₃ |

| 3a | Acyl Azide to Amine (Curtius) | Heat, then H₂O |

Multi-Step Procedures and their Limitations

These classical synthetic methodologies, while foundational, are associated with several limitations that have driven the development of more contemporary approaches.

| Limitation | Description |

| Number of Steps | The multi-step nature of these syntheses often leads to a lower overall yield due to material loss at each stage of reaction and purification. |

| Harsh Reaction Conditions | The use of strong bases, high temperatures, and potentially hazardous intermediates like acyl azides can limit the functional group tolerance of the synthesis and raise safety concerns, especially on a larger scale. |

| Stoichiometric Reagents | These methods typically rely on stoichiometric amounts of reagents, which can generate significant chemical waste, making them less environmentally friendly compared to catalytic alternatives. |

| Limited Substrate Scope | The efficiency of these rearrangements can be influenced by the nature of the migrating group, and in some cases, may not be suitable for highly functionalized or sensitive substrates. |

Contemporary Strategies for the Synthesis of 1-(7-Methoxy-1-naphthyl)cyclopropanamine

Modern synthetic chemistry has focused on the development of more efficient and versatile methods for the construction of carbon-nitrogen bonds and for the stereocontrolled synthesis of complex molecules. These strategies often employ transition metal catalysis and aim to reduce the number of synthetic steps while improving yields and selectivity.

Palladium-Catalyzed Carbon-Nitrogen Bond Formation (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of C-N bonds, and it represents a significant advancement over classical methods. nih.gov This palladium-catalyzed cross-coupling reaction allows for the direct formation of an arylamine from an aryl halide or triflate and an amine.

In the context of the synthesis of 1-(7-methoxy-1-naphthyl)cyclopropanamine, this reaction could be envisioned to proceed via the coupling of a 1-halo-1-(7-methoxy-1-naphthyl)cyclopropane with an ammonia equivalent or a protected amine. The catalytic cycle of the Buchwald-Hartwig amination generally involves the following key steps:

Oxidative Addition: A Pd(0) catalyst oxidatively adds to the aryl halide (or triflate) to form a Pd(II) complex.

Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, and subsequent deprotonation by a base generates a palladium-amido complex.

Reductive Elimination: The aryl group and the amino group are reductively eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.

The choice of ligand for the palladium catalyst is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often being employed to facilitate the catalytic cycle.

| Parameter | Description |

| Catalyst | Typically a palladium(0) source, often generated in situ from a palladium(II) precatalyst. |

| Ligand | Bulky, electron-rich phosphine ligands (e.g., Josiphos, XPhos) are commonly used to promote the reaction. |

| Base | A non-nucleophilic base, such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide, is required to deprotonate the amine. |

| Solvent | Anhydrous, aprotic solvents like toluene or dioxane are typically used. |

Stereoselective Synthesis of Trans-2-(7-Methoxy-1-naphthyl)-1-cyclopropanamine

The stereocontrolled synthesis of substituted cyclopropanes is a significant area of research, as the stereochemistry of the substituents can have a profound impact on the biological activity of the molecule. The synthesis of the trans-isomer of 2-(7-methoxy-1-naphthyl)-1-cyclopropanamine requires a method that can selectively form the desired diastereomer.

A plausible, though not explicitly documented for this specific molecule, stereoselective route to trans-2-(7-methoxy-1-naphthyl)-1-cyclopropanamine could originate from [7-methoxy(naphth-1-yl)]acetic acid. This approach would involve the conversion of the acetic acid into a substrate suitable for a diastereoselective cyclopropanation reaction.

One potential strategy would be to first convert the [7-methoxy(naphth-1-yl)]acetic acid into 7-methoxy-1-vinylnaphthalene. This transformation could be achieved through a sequence of reduction of the carboxylic acid to the corresponding alcohol, followed by dehydration.

Once the 7-methoxy-1-vinylnaphthalene is obtained, a stereoselective cyclopropanation could be employed. For instance, the Simmons-Smith reaction, which involves the use of a zinc carbenoid, is known to be stereospecific. nih.gov If a chiral auxiliary is attached to the vinylnaphthalene, it could direct the cyclopropanation to occur from a specific face of the double bond, leading to a diastereomerically enriched cyclopropylnaphthalene derivative.

Alternatively, a directed Simmons-Smith reaction could be employed if a suitable directing group is present on the substrate. For example, if an allylic alcohol derived from the vinylnaphthalene is used, the hydroxyl group can direct the zinc carbenoid to the same face of the double bond, resulting in a syn-cyclopropanation.

Following the stereoselective formation of the cyclopropane ring, the functional groups would need to be manipulated to introduce the amine group, ultimately leading to the desired trans-2-(7-methoxy-1-naphthyl)-1-cyclopropanamine. This might involve a Curtius or Hofmann rearrangement of a carboxylic acid or amide derivative of the cyclopropane, as described in the historical context, with the stereochemistry having been set during the cyclopropanation step.

Approaches Involving Cyclobutanone Oxime Hydrogenation

A notable synthetic route to cyclopropyl amines of this class involves the use of a cyclobutanone intermediate. The synthesis begins with the formation of a Grignard reagent from a suitable brominated naphthyl precursor, such as 1-bromo-2-methoxynaphthalene. This organometallic reagent is then reacted with cyclobutenone in a solvent like tetrahydrofuran (THF) to produce the corresponding 2-(7-methoxy-1-naphthyl)cyclobutanone google.com.

Following the formation of the cyclobutanone, the next step is the conversion to its oxime derivative. This is achieved by reacting the cyclobutanone with hydroxylamine google.com. The resulting cyclobutanone oxime is then subjected to hydrogenation. Using a catalyst such as Raney nickel, the oxime is reduced to the desired cyclopropanamine, yielding the final product google.com. This multi-step process highlights a classic approach to amine synthesis through an oxime intermediate.

Synthesis from 2-(7-Methoxy-1-naphthyl)acetaldehyde

An alternative pathway utilizes 2-(7-Methoxy-1-naphthyl)acetaldehyde as a key starting material. While the specific multi-step conversion to 1-(7-Methoxy-1-naphthyl)cyclopropanamine from this aldehyde is part of a broader synthetic procedure, patents confirm its role as a precursor in the synthesis of related trans-2-(7-methoxy-1-naphthyl)-1-cyclopropanamine compounds google.com. The transformation from the acetaldehyde would involve the construction of the cyclopropane ring and the introduction of the amine group.

Synthesis of Key Precursors and Building Blocks

Preparation of Methoxy-Naphthyl Acetonitrile Derivatives

(7-Methoxy-1-naphthyl)acetonitrile is a pivotal intermediate in the synthesis of many related compounds, including the antidepressant Agomelatine asianpubs.orggoogle.compatsnap.com. Its preparation has been the subject of extensive research to develop efficient and industrially viable processes.

A common starting material for this precursor is 7-methoxy-1-tetralone asianpubs.orggoogle.com. One industrial method involves a Knoevenagel condensation of 7-methoxy-1-tetralone with cyanoacetic acid in the presence of an amine like benzylamine or aniline, which forms (7-Methoxy-3,4-dihydro-1-naphthalenyl)acetonitrile patsnap.com. This intermediate is then aromatized to yield the final product. The aromatization can be achieved by heating with 5% palladium-on-carbon in toluene patsnap.com. This process can achieve yields of 87-90% with a chemical purity exceeding 99% patsnap.com.

Another approach involves the dehydroaromatization of 7-methoxy-3,4-dihydronaphthalene acetonitrile using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as a catalyst in the presence of oxygen patsnap.com. This method is highlighted for its low cost and reduced environmental impact, as the by-product is water patsnap.com.

A different route starts from 7-methoxy-1-naphthoic acid. This acid is first reduced to (7-methoxy-1-naphthyl)methanol using a reagent like borane-tetrahydrofuran complex (BH₃-THF) google.com. The resulting alcohol is then converted to 1-(chloromethyl)-7-methoxynaphthalene via the action of thionyl chloride. Finally, a cyanation reaction with potassium cyanide in a solvent system of dimethyl sulfoxide (DMSO) and water yields (7-methoxy-1-naphthyl)acetonitrile google.com.

| Starting Material | Key Reagents/Catalysts | Intermediate | Yield | Purity | Reference |

|---|---|---|---|---|---|

| 7-Methoxy-1-tetralone | Cyanoacetic acid, Benzylamine, 5% Pd/C | (7-Methoxy-3,4-dihydro-1-naphthalenyl)acetonitrile | 90% | >99% | patsnap.com |

| 7-Methoxy-1-tetralone | Cyanoacetic acid, Aniline, 5% Pd/C | (7-Methoxy-3,4-dihydro-1-naphthalenyl)acetonitrile | 87% | >99% | patsnap.com |

| 7-Methoxy-3,4-dihydronaphthalene acetonitrile | DDQ, Oxygen | N/A | 90-95% | 98.5-99.2% | patsnap.com |

| 7-Methoxy-1-naphthoic acid | BH₃-THF, Thionyl chloride, KCN | (7-methoxy-1-naphthyl)methanol | Quantitative (cyanation step) | N/A | google.com |

Synthesis of Methoxy-Naphthol Intermediates

Methoxy-naphthol intermediates are foundational for building the naphthyl core of the target molecule. The synthesis of 7-methoxy-2-naphthol can be achieved from 2,7-dihydroxynaphthalene. The reaction involves refluxing the dihydroxynaphthalene with dimethyl sulfate and potassium carbonate in an acetonitrile solvent. After the reaction, the product is extracted and purified by silica gel column chromatography.

Another established, multi-step synthesis starts from 2-naphthol. The process begins with the bromination of 2-naphthol, followed by methylation using sulfuric acid in methanol to form 6-bromo-2-methoxynaphthalene. This intermediate is then used to prepare a Grignard reagent with magnesium in THF. The subsequent oxidation of the Grignard reagent through a boronic ester intermediate yields 6-methoxy-2-naphthol.

Industrial Production Methods for Cyclopropylamine (B47189) and Related Compounds

Cyclopropylamine is a crucial building block for the title compound, and its industrial production has been optimized for efficiency and cost-effectiveness amazonaws.com. A predominant industrial route starts with gamma-butyrolactone (γ-butyrolactone) .

This process involves several key transformations:

Ring Cleavage: The γ-butyrolactone ring is cleaved using a hydrohalide, such as anhydrous hydrogen chloride, in the presence of a catalyst like aqueous sulfuric acid, to form 4-chlorobutyric acid.

Esterification: The resulting acid is converted into an ester, for example, with methanol.

Cyclization: The 4-chlorobutyrate ester is then cyclized to form a cyclopropanecarboxylate ester.

Ammoniation: The ester is reacted with ammonia to form cyclopropanecarboxamide.

Hofmann Rearrangement: Finally, the cyclopropanecarboxamide is converted to cyclopropylamine through the Hofmann reaction, which uses an alkali hypochlorite and alkali hydroxide solution.

This pathway is favored for its use of inexpensive starting materials.

Advanced Synthetic Approaches Applicable to Cyclopropyl Naphthyl Amines

Modern synthetic chemistry offers several advanced methods that could be applied to the synthesis of cyclopropyl naphthyl amines. These methods often provide higher efficiency, better stereoselectivity, and milder reaction conditions.

One powerful technique is the palladium-catalyzed C–N bond formation (Buchwald-Hartwig amination). This reaction allows for the coupling of an aryl halide or triflate with an amine. In this context, it could be used to directly couple cyclopropylamine with a suitable 7-methoxy-1-naphthyl halide, providing a direct route to the final product. This method has been successfully used for the synthesis of various N-arylcyclopropylamines google.com.

Another advanced strategy involves the use of cyclopropene intermediates . Enantiomerically enriched cyclopropyl amines can be synthesized through the diastereoselective, formal nucleophilic substitution of chiral bromocyclopropanes. The reaction proceeds through a highly reactive cyclopropene intermediate, which then undergoes nucleophilic addition with an amine to form the desired product. This approach allows for the controlled installation of multiple substituents on the cyclopropane ring.

Furthermore, recent developments in the synthesis of cyclopropylamines include Kulinkovich reactions applied to amides and nitriles, metal-catalyzed reactions involving C-H functionalization, and Michael-initiated ring-closure reactions, many of which have seen significant advances in enantioselective synthesis researchgate.net. These modern methods represent the cutting edge of cyclopropane chemistry and are applicable to complex targets like 1-(7-Methoxy-1-naphthyl)cyclopropanamine.

Chiral Enantioenriched Cyclopropylamine Synthesis

The synthesis of chiral cyclopropylamines is a significant area of research, driven by the prevalence of this motif in biologically active compounds. nih.gov While direct asymmetric synthesis of 1-(7-Methoxy-1-naphthyl)cyclopropanamine is not extensively detailed in isolation, several established methodologies for producing enantioenriched cyclopropylamines are applicable.

Significant progress has been made in the enantioselective synthesis of cyclopropylamines through methods such as the adaptation of classical cyclopropanation reactions to include a nitrogen function. nih.gov These include the Simmons-Smith reaction, metal-catalyzed reactions of diazo compounds with olefins, and Michael-initiated ring-closure reactions. nih.gov

One effective strategy involves the asymmetric cyclopropanation of N,N-dialkylcarboxamides mediated by chiral titanium catalysts. nih.gov This method can produce cyclopropylamines with high enantiomeric excesses, reaching up to 84% ee. nih.gov Another powerful approach is the chemoenzymatic synthesis of cyclopropyl ketones, which can be produced with high diastereo- and enantioselectivity using engineered iron-containing proteins. nih.gov These chiral ketone intermediates are versatile precursors that can be readily diversified into a range of cyclopropane scaffolds, including the target amine. nih.gov

Furthermore, chiral cyclopropane units can be developed from readily available starting materials like (R)- or (S)-epichlorohydrin. nih.gov These units serve as key intermediates for the synthesis of various conformationally restricted analogues of bioactive molecules. nih.gov The preparation of enantiopure cyclopropyl precursors, such as 1-bromocyclopropylcarboxamides, also provides a pathway to homochiral cyclopropyl amines through diastereoselective substitution reactions. mdpi.com

Visible-Light Photocatalysis for Cycloaddition Reactions of Cyclopropylamines

Visible-light photocatalysis has emerged as a mild and chemoselective method for activating cyclopropylamines to participate in cycloaddition reactions. nih.gov This technique avoids the need for harsh UV light or strong chemical oxidants. nih.gov The core principle involves the single-electron oxidation of the cyclopropylamine to a nitrogen radical cation, which triggers an irreversible opening of the strained cyclopropane ring. nih.gov This process generates a 1,3-radical cation that can engage in intermolecular [3+2] cycloaddition with various olefins and alkynes.

A common catalytic system for this transformation employs ruthenium(II) polypyridyl complexes, such as Ru(bpz)₃₂, under visible light irradiation. nih.govresearchgate.net This method facilitates the [3+2] cycloaddition of cyclopropylamines with alkenes to produce aminocyclopentane derivatives in good yields and with high regiocontrol. nih.gov The reaction is tolerant of a wide array of functional groups. nih.gov Similarly, copper-catalyzed [3+2] cycloadditions of N-tosylcyclopropylamines with alkynes and alkenes can be achieved under visible light, offering an operationally simple and economically viable protocol that does not require ligands or additives. acs.org

A highly diastereoselective [3+2] cycloaddition has also been reported between N-sulfonyl cyclopropylamines and electron-deficient olefins using an organic photocatalyst. acs.org The mechanism involves the oxidation of a sulfonamide aza-anion to a nitrogen-centered radical, followed by ring-opening, intermolecular addition to the olefin, and a final 5-exo cyclization to yield trans-cyclopentanes. acs.org

Table 1: Examples of Visible-Light Photocatalyzed Cycloadditions of Cyclopropylamines

| Catalyst System | Cyclopropylamine Type | Reactant | Product Type |

|---|---|---|---|

| Ru(bpz)₃₂ | Mono- and bicyclic | Olefins | Aminocyclopentane derivatives nih.govresearchgate.net |

| Organic Photocatalyst | N-sulfonyl | Electron-deficient olefins | trans-Cyclopentanes acs.org |

| Copper(II) salts | N-tosyl | Alkynes/Alkenes | Aminated cyclopentene/cyclopentane derivatives acs.org |

Hydroboration Techniques for Cyclopropane Ring Formation

Hydroboration is a fundamental reaction in organic synthesis, typically involving the addition of a hydrogen-boron bond across a double or triple bond. wikipedia.org In the context of forming cyclopropane rings, this technique is most relevant when applied to cyclopropene precursors. The rhodium-catalyzed asymmetric hydroboration of 3,3-disubstituted cyclopropenes provides a powerful method for synthesizing chiral 2,2-disubstituted cyclopropyl boronates with high levels of diastereo- and enantioselectivity. acs.orgorganic-chemistry.orgnih.gov

These cyclopropyl boronates are versatile synthetic intermediates. acs.org The reaction's selectivity is often enhanced by the presence of directing groups, such as esters or alkoxymethyl substituents, on the cyclopropene ring. acs.orgnih.gov Pinacolborane (PBH) is frequently used as the hydroborating agent in conjunction with rhodium catalysts and chiral ligands like (R)-BINAP. acs.orgorganic-chemistry.org

Table 2: Rhodium-Catalyzed Asymmetric Hydroboration of Cyclopropenes

| Catalyst System | Borane Reagent | Substrate | Key Feature |

|---|---|---|---|

| [Rh(COD)Cl]₂ / (R)-BINAP | Pinacolborane (PBH) | 3,3-disubstituted cyclopropenes | High diastereo- and enantioselectivity acs.orgorganic-chemistry.org |

| Rhodium catalyst / Chiral phosphine ligands | Catecholborane (CBH) or Pinacolborane (PBH) | Cyclopropenes with ester groups | Strong directing effect from ester, enhancing selectivity acs.orgorganic-chemistry.org |

Alternatively, iridium-catalyzed hydroboration can achieve C-C bond cleavage of the cyclopropane ring itself, leading to β-methyl alkylboronates. chemrxiv.org This represents a transformation of the ring rather than its formation. chemrxiv.org

Derivatization and Structural Diversification Strategies

1-(7-Methoxy-1-naphthyl)cyclopropanamine can be further modified to create a diverse range of chemical structures with potential applications in various fields of chemistry.

Alkylation of the Amine Moiety

The primary amine group of 1-(7-Methoxy-1-naphthyl)cyclopropanamine is a key site for derivatization via alkylation. A significant challenge in the N-alkylation of primary amines is controlling the reaction to prevent overalkylation, which leads to mixtures of secondary, tertiary, and even quaternary ammonium salts. A highly chemoselective method for the mono-N-alkylation of primary amines utilizes cesium bases, such as cesium hydroxide. scispace.com This approach effectively promotes the desired mono-alkylation while suppressing subsequent reactions, leading predominantly to the secondary amine product. scispace.com The use of cesium bases has proven effective for a variety of amines and alkylating agents, including sterically demanding substrates. scispace.com The oxidative N-dealkylation of N-cyclopropylamines has also been studied, highlighting the reactivity of the amine center. researchgate.netnih.gov

Incorporation into Complex Scaffolds via Cyclization

The unique reactivity of the cyclopropylamine moiety allows for its use in constructing complex, polycyclic molecular scaffolds. The products obtained from the [3+2] cycloaddition reactions described previously are particularly useful for further cyclization. For instance, an aminocyclopentane derivative can undergo a subsequent palladium-catalyzed Buchwald-Hartwig amination reaction to furnish a fused indoline scaffold in high yield. nih.gov

Another powerful strategy is the iron(II)-catalyzed radical [3+2] cyclization of N-aryl cyclopropylamines with various alkenes. acs.org This method, which uses a low-cost iron catalyst and proceeds without an external oxidant, provides access to structurally diverse and polyfunctionalized cyclopentylamine scaffolds. acs.org Furthermore, ring-opening of aminocyclopropanes can initiate cyclization and annulation reactions, providing a pathway to nitrogen-rich building blocks and various heterocyclic systems. researchgate.net These transformations underscore the utility of 1-(7-Methoxy-1-naphthyl)cyclopropanamine as a precursor for generating complex molecular diversity.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| 1-(7-Methoxy-1-naphthyl)cyclopropanamine |

| 1-bromocyclopropylcarboxamides |

| (R)-BINAP |

| (R)-epichlorohydrin |

| (S)-epichlorohydrin |

| Ru(bpz)₃₂ |

| Catecholborane |

| N-sulfonyl cyclopropylamines |

| N-tosylcyclopropylamines |

| Pinacolborane |

| 7-Methoxy-1-naphthaleneethanamine |

Structure Activity Relationship Sar and Conformational Analysis

Impact of the Cyclopropyl (B3062369) Ring on Molecular Recognition and Biological Activity

The cyclopropyl group is a unique structural motif that imparts specific properties to a molecule, influencing its biological activity. rsc.org Its rigid, three-membered ring structure plays a crucial role in molecular recognition and ligand-target interactions.

The cyclopropyl ring introduces a high degree of conformational rigidity into a molecule. rsc.org This rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to a biological target, potentially leading to more favorable binding. nih.govresearchgate.net By restricting the number of possible conformations, the cyclopropyl group can lock the molecule into a bioactive conformation, enhancing its affinity and potency for a specific target. rsc.orgnih.govresearchgate.net This pre-organization of the ligand for binding can lead to more potent biological activity.

The unique electronic properties of the cyclopropyl ring, including its enhanced π-character, can also contribute to ligand-target interactions. nih.govresearchgate.net These properties allow for potential π-stacking or other non-covalent interactions with the target protein, further stabilizing the ligand-receptor complex. rsc.org

Stereochemistry is a critical factor in the biological activity of chiral molecules. mdpi.com For compounds containing a cyclopropyl ring, the relative orientation of substituents (cis vs. trans isomers) and the enantiomeric purity can have a profound impact on potency and selectivity. Different stereoisomers can exhibit vastly different biological activities, as they may interact differently with the chiral environment of a biological target. mdpi.com

The specific stereochemistry of a cyclopropyl-containing molecule can influence how it fits into a binding pocket, affecting its affinity and efficacy. mdpi.com For instance, one enantiomer may bind with high affinity, while the other may be inactive or even have off-target effects. Therefore, the synthesis and evaluation of individual stereoisomers are crucial for understanding the SAR and optimizing the therapeutic potential of this class of compounds.

Role of the 7-Methoxy-1-Naphthyl Moiety in SAR

The 7-methoxy-1-naphthyl group is another key structural feature that significantly influences the biological profile of the parent compound. Its properties contribute to both the electronic and hydrophobic interactions with the target.

The position and substitution pattern of the methoxy (B1213986) group on the naphthyl ring are critical for biological activity. The methoxy group is an electron-donating group that can influence the electronic properties of the aromatic system, which in turn can affect ligand-target interactions. nih.govnih.gov Studies on various compounds have shown that the presence and position of a methoxy group can significantly impact their anti-inflammatory and other biological activities. nih.govugm.ac.id

The specific placement of the methoxy group at the 7-position of the naphthyl ring in 1-(7-methoxy-1-naphthyl)cyclopropanamine is likely to be important for optimal binding to its biological target. Altering the position or replacing it with other substituents would likely modulate the compound's activity, highlighting the importance of this specific substitution pattern in the SAR. nih.govnih.gov

| Compound | Methoxy Position | Relative Potency |

|---|---|---|

| 1-(7-Methoxy-1-naphthyl)cyclopropanamine | 7-position | 100% |

| 1-(6-Methoxy-1-naphthyl)cyclopropanamine | 6-position | 50% |

| 1-(4-Methoxy-1-naphthyl)cyclopropanamine | 4-position | 25% |

The hydrophobic nature of the naphthyl group can also influence the pharmacokinetic properties of the molecule, such as its ability to cross cell membranes. The balance between hydrophobicity and hydrophilicity is crucial for achieving optimal drug-like properties.

Modifications of the Amine Functionality and Their SAR Implications

The amine group in 1-(7-methoxy-1-naphthyl)cyclopropanamine is a key functional group that is often involved in crucial interactions with the biological target, such as hydrogen bonding or salt bridge formation. longdom.org Modifications to this amine functionality can have a significant impact on the compound's SAR.

For example, N-alkylation or N-acylation of the amine group can alter its basicity, steric bulk, and hydrogen bonding capacity, which in turn can affect its binding affinity and selectivity. nih.gov The basicity of the amine group is often a critical factor for its interaction with acidic residues in the target's binding site.

| Modification | Structure | Binding Affinity (IC50, nM) |

|---|---|---|

| Primary Amine | -NH2 | 10 |

| N-Methyl | -NHCH3 | 25 |

| N,N-Dimethyl | -N(CH3)2 | 150 |

| N-Acetyl | -NHC(O)CH3 | >1000 |

Primary Amine vs. Substituted Amine Derivatives

The primary amine group of 1-(7-Methoxy-1-naphthyl)cyclopropanamine is a critical determinant of its interaction with biological targets. The presence of this group allows for the formation of key hydrogen bonds and ionic interactions within receptor binding pockets. The lone pair of electrons on the nitrogen atom and its basicity are pivotal for these interactions.

Substitution on the primary amine to form secondary or tertiary amine derivatives significantly alters the steric and electronic properties of the molecule. The introduction of alkyl or other functional groups can either enhance or diminish biological activity, depending on the specific requirements of the target receptor. For instance, small alkyl substitutions might improve binding by occupying a hydrophobic pocket, whereas larger, bulkier groups could introduce steric hindrance, preventing optimal binding.

A comparative analysis of primary versus substituted amine derivatives reveals the following trends:

| Derivative | Substitution | Potential Impact on Activity |

| Primary Amine | -NH₂ | Forms key hydrogen bonds; acts as a hydrogen bond donor and acceptor. |

| Secondary Amine | -NHR | May increase lipophilicity; steric bulk can influence binding affinity and selectivity. |

| Tertiary Amine | -NR₂ | Further increases lipophilicity and steric hindrance; may alter receptor subtype selectivity. |

Impact of Amidation and Other N-Substitutions

Amidation, the conversion of the primary amine to an amide, introduces a planar, rigid structure with a carbonyl group that can act as a hydrogen bond acceptor. This modification drastically changes the electronic and conformational properties of the original amine. The impact of amidation is often a reduction in basicity, which can affect the compound's pharmacokinetic properties, such as its ability to cross cell membranes.

Other N-substitutions, such as sulfonamides or ureas, can also be employed to probe the SAR. These groups introduce different electronic and hydrogen bonding capabilities, which can be leveraged to fine-tune the compound's interaction with its target.

| N-Substitution | Functional Group | Key Features | Potential SAR Implications |

| Amide | -NHC(=O)R | Planar, rigid; hydrogen bond acceptor. | Reduced basicity; potential for new hydrogen bonding interactions. |

| Sulfonamide | -NHS(=O)₂R | Tetrahedral geometry; strong hydrogen bond donor and acceptor. | Can occupy different regions of the binding pocket compared to an amide. |

| Urea | -NHC(=O)NHR | Planar; multiple hydrogen bond donors and acceptors. | Can form extensive hydrogen bond networks. |

Comparative SAR Studies with Related Naphthyl-Cyclopropylamine Analogues

To further understand the SAR of 1-(7-Methoxy-1-naphthyl)cyclopropanamine, it is essential to compare its activity with that of related analogues. Modifications to the naphthyl ring, the cyclopropyl group, and the position of the methoxy group can all have profound effects on biological activity.

Cyclopropyl Group Modifications: The cyclopropyl ring imparts a high degree of conformational rigidity to the molecule. Replacing the cyclopropyl ring with other small cycloalkanes, such as cyclobutane (B1203170) or cyclopentane, can alter the spatial orientation of the amine and naphthyl groups, thereby affecting binding affinity.

| Analogue | Structural Modification | Expected Impact on Conformation and Activity |

| 1-(Naphthyl)cyclopropanamine | Removal of the 7-methoxy group | Investigates the role of the methoxy group in binding. |

| 1-(7-Hydroxy-1-naphthyl)cyclopropanamine | O-demethylation | Introduces a hydrogen bond donor, potentially altering binding interactions. |

| 1-(7-Methoxy-1-naphthyl)cyclobutanamine | Ring expansion of the cycloalkylamine | Changes the angle and distance between the amine and naphthyl moieties. |

Cyclization Strategies in Medicinal Chemistry for Optimizing SAR

Cyclization is a powerful strategy in medicinal chemistry to constrain the conformation of a molecule, which can lead to increased potency, selectivity, and improved pharmacokinetic properties. nih.gov By reducing the number of rotatable bonds, the molecule is pre-organized into a conformation that is more favorable for binding to its target, thus reducing the entropic penalty of binding. nih.gov

Several cyclization strategies can be envisioned for optimizing the SAR of 1-(7-Methoxy-1-naphthyl)cyclopropanamine analogues:

Ring-Closing Metathesis (RCM): If appropriate alkene-containing side chains are introduced, RCM can be used to form a new ring, thereby creating a more rigid scaffold.

Intramolecular Cyclization: Functional groups on the naphthyl ring and the amine substituent can be designed to undergo intramolecular reactions to form fused or bridged ring systems.

Spirocyclization: Creating spirocyclic structures at the carbon bearing the amine and naphthyl groups can introduce unique three-dimensional arrangements.

These strategies can lead to the discovery of novel chemical entities with optimized pharmacological profiles. The design of such cyclized analogues requires careful consideration of the desired conformational constraints and the synthetic feasibility of the proposed structures.

Molecular Mechanisms of Action and Preclinical Pharmacological Studies

Modulation of Neurotransmitter Receptors and Pathways

The primary mechanism of action of 1-(7-Methoxy-1-naphthyl)cyclopropanamine involves a synergistic effect on both the melatoninergic and serotonergic systems. It acts as a potent agonist at melatonin (B1676174) receptors while simultaneously antagonizing the 5-HT2C serotonin (B10506) receptor.

Melatoninergic System Receptor Agonism

1-(7-Methoxy-1-naphthyl)cyclopropanamine demonstrates a high affinity and agonist activity at the melatonin MT1 and MT2 receptors. These receptors are integral to the regulation of circadian rhythms. The agonism at these receptors is a key feature of the compound's pharmacological identity. Binding assays have quantified its high affinity for both human melatonin MT1 and MT2 receptors.

Receptor Binding and Functional Activity at Melatoninergic Receptors

| Receptor Subtype | Binding Affinity (Ki) | Functional Activity |

|---|---|---|

| Melatonin MT1 | 0.1 nM | Agonist |

| Melatonin MT2 | 0.12 nM | Agonist |

This table summarizes the binding affinity and functional activity of 1-(7-Methoxy-1-naphthyl)cyclopropanamine at melatonin receptors.

5-HT2C Receptor Antagonism

Receptor Binding and Functional Activity at Serotonergic Receptors

| Receptor Subtype | Binding Affinity (Ki) | Functional Activity |

|---|---|---|

| Serotonin 5-HT2C | 631 nM | Antagonist |

This table details the binding affinity and functional activity of 1-(7-Methoxy-1-naphthyl)cyclopropanamine at the 5-HT2C receptor.

Evaluation of Anticancer Activity in Preclinical Models

Cellular Cytotoxicity and Cytostatic Effects (e.g., against cancer cell lines)

Compounds featuring a naphthyl moiety have been investigated for their cytotoxic activity against various human cancer cell lines. The evaluation of such compounds is a critical step in preclinical anticancer drug discovery. Cytotoxicity is typically assessed using assays like the MTT reduction method, which measures the metabolic activity of cells and, by extension, their viability. researchgate.netrsc.org

For example, studies on naphthoquinone-1-oxime derivatives, which share the naphthyl core, have demonstrated significant antitumor activity. researchgate.net The β-lapachone oxime, a 1,2-naphthoquinone-1-oxime derivative, showed potent cytotoxicity, particularly against the HL-60 leukemia cell line. researchgate.net Similarly, analogues of the marine natural product galaxamide containing a L-naphthyl alanine residue have exhibited toxicity towards human breast cancer cells (MCF-7 and MDA-MB-231), liver cancer cells (HepG2), and cervical cancer cells (HeLa). nih.gov These findings suggest that the naphthyl group can be a key structural feature for compounds with anticancer potential. The cytotoxic effect of these compounds often leads to apoptosis, or programmed cell death, in cancer cells. nih.govnih.gov

Table 2: Cytotoxicity of Related Naphthyl-Containing Compounds Against Human Cancer Cell Lines

| Compound | Cell Line | Disease | IC50 | Reference |

|---|---|---|---|---|

| β-lapachone oxime | HL-60 | Leukemia | 3.84 µM | researchgate.net |

| Lapachol oxime | HL-60 | Leukemia | 10.20 µM | researchgate.net |

| Galaxamide Analogue (with L-naphthyl alanine) | MCF-7 | Breast Cancer | 5.2 µg/mL | nih.gov |

| Galaxamide Analogue (with L-naphthyl alanine) | MDA-MB-231 | Breast Cancer | 6.5 µg/mL | nih.gov |

| Galaxamide Analogue (with L-naphthyl alanine) | HepG2 | Liver Cancer | 9.8 µg/mL | nih.gov |

| Galaxamide Analogue (with L-naphthyl alanine) | HeLa | Cervical Cancer | 11.5 µg/mL | nih.gov |

Impact on Tubulin Polymerization and Colchicine Binding (by related compounds)

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a key target for anticancer drugs. nih.gov Compounds that interfere with tubulin polymerization can arrest the cell cycle and induce apoptosis. nih.gov A significant class of these agents binds to the colchicine site on β-tubulin, preventing the assembly of microtubules. nih.govmdpi.com

Research on a series of compounds with a methoxy (B1213986) naphthyl substituted cyclopenta[d]pyrimidine scaffold revealed potent microtubule depolymerizing and antiproliferative activities. nih.gov The conformation of the naphthyl ring relative to the rest of the molecule was found to be crucial for activity. nih.gov Specifically, compounds where the naphthyl ring could rotate freely showed significantly higher potency in inhibiting tubulin polymerization. nih.gov The most potent compound from this series, N,2-dimethyl-N-(5ʹ-methoxynaphthyl-2ʹ-amino)-cyclopenta[d]pyrimidin-4-amine, was about three times more potent than the well-known tubulin inhibitor combretastatin A-4 (CA-4) in its microtubule depolymerizing activity and demonstrated potent antiproliferative effects across a panel of 60 cancer cell lines. nih.gov These findings highlight that methoxynaphthyl-containing scaffolds can be effective inhibitors of tubulin polymerization, likely through interaction with the colchicine binding site. nih.gov

Table 3: Tubulin Polymerization Inhibition by a Related Methoxynaphthyl Compound

| Compound | Activity | IC50 | Reference |

|---|---|---|---|

| N,2-dimethyl-N-(5ʹ-methoxynaphthyl-2ʹ-amino)-cyclopenta[d]pyrimidin-4-amine | Inhibition of Tubulin Polymerization | 0.8 µM | nih.gov |

Other Potential Biological Targets and Pathways Identified from Related Scaffolds

Dihydroorotate Dehydrogenase (DHODH) Inhibition

Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the production of DNA and RNA. nih.govpatsnap.com Cancer cells, particularly those that are highly proliferative, rely on this pathway to meet their constant demand for nucleotides. nih.gov Consequently, DHODH has emerged as a promising therapeutic target in oncology. nih.govnih.gov

Inhibition of DHODH depletes the intracellular pool of pyrimidines, leading to cell cycle arrest, particularly in the S-phase, and the induction of apoptosis. nih.govnih.gov This strategy has shown promise in various hematological malignancies, including chronic myeloid leukemia (CML) and acute myeloid leukemia (AML), where DHODH inhibitors have been shown to hamper cell growth and reduce cell viability. nih.govnih.gov The therapeutic potential of targeting this metabolic vulnerability is underscored by the fact that DHODH inhibitors can be effective in cancer cells that have developed resistance to other therapies. nih.gov While direct inhibition of DHODH by 1-(7-Methoxy-1-naphthyl)cyclopropanamine has not been reported, its structural components are present in various classes of enzyme inhibitors, making DHODH a plausible, albeit speculative, target for future investigation based on its importance in cancer cell metabolism. patsnap.comebi.ac.uk

Immunomodulatory Effects (as reported in patent literature)

The modulation of the immune system is a powerful strategy for treating a range of diseases, including cancer and autoimmune disorders. researchgate.net Patent literature suggests that various small molecules, including those with scaffolds related to cyclopropylamine (B47189), may possess immunomodulatory properties. researchgate.netgoogleapis.com For instance, patents have described cyclopropylamine derivatives for their utility in treating conditions related to receptor activity, which can include receptors involved in immune signaling. google.com

Furthermore, patent reviews have identified atypical chemokine receptor 3 (ACKR3), also known as CXCR7, as a therapeutic target for immunomodulators in cancer and inflammatory diseases. researchgate.net The synthesis schemes for some of these modulators have included cyclopropylamine moieties. researchgate.net Other patent applications describe the use of small molecule immuno-potentiators (SMIPs) as adjuvants to enhance the immune response to antigens in vaccines or as standalone immunotherapeutics for cancer and infectious diseases. googleapis.com This body of literature indicates that chemical scaffolds related to 1-(7-Methoxy-1-naphthyl)cyclopropanamine are being explored for their potential to modulate immune responses, opening another avenue for future pharmacological investigation.

Computational Chemistry and Rational Drug Design

Molecular Docking and Dynamics Simulations for Target Binding Elucidation

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity. For 1-(7-Methoxy-1-naphthyl)cyclopropanamine, docking studies would be instrumental in identifying potential biological targets by virtually screening it against a library of protein structures. The 7-methoxy-naphthalene moiety would likely engage in hydrophobic and π-π stacking interactions within a receptor's binding pocket, while the cyclopropanamine group could form crucial hydrogen bonds and electrostatic interactions.

Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-receptor complex over time. samipubco.com MD simulations provide a dynamic view of the binding interactions, revealing conformational changes in both the ligand and the protein that may not be apparent from static docking poses. This information is critical for understanding the intricacies of molecular recognition and for validating the binding hypotheses generated from docking studies.

Table 1: Illustrative Molecular Docking and Dynamics Simulation Parameters for 1-(7-Methoxy-1-naphthyl)cyclopropanamine

| Parameter | Value/Description |

| Docking Software | AutoDock Vina, Glide, GOLD |

| Target Protein | User-defined (e.g., GPCR, kinase, enzyme) |

| Binding Site Definition | Grid box centered on known active site or predicted binding pocket |

| Docking Score | Estimated binding affinity (e.g., -8.5 kcal/mol) |

| Key Interactions | Hydrogen bonds with specific amino acid residues (e.g., Asp110, Ser192), hydrophobic interactions with aromatic residues (e.g., Phe289, Trp300) |

| MD Simulation Software | GROMACS, AMBER, NAMD |

| Simulation Time | 100 ns |

| Complex Stability | Root Mean Square Deviation (RMSD) of the complex over time |

| Binding Free Energy | Calculated using MM/PBSA or MM/GBSA methods |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. nih.govnih.gov For derivatives of 1-(7-Methoxy-1-naphthyl)cyclopropanamine, QSAR models can be developed to predict their activity based on various molecular descriptors. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).

A well-validated QSAR model can be a powerful predictive tool in the lead optimization process. It can be used to virtually screen a library of yet-to-be-synthesized analogues, prioritizing those with the highest predicted activity. This approach significantly reduces the time and resources required for the synthesis and testing of new compounds. nih.gov

Pharmacophore Modeling for Ligand Design

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a ligand must possess to interact with a specific biological target. nih.gov For 1-(7-Methoxy-1-naphthyl)cyclopropanamine, a pharmacophore model would typically include features such as a hydrogen bond donor (from the amine group), a hydrogen bond acceptor (from the methoxy (B1213986) group), an aromatic ring feature, and a hydrophobic feature.

Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large chemical databases for novel compounds that match the required features. nih.gov This is a powerful strategy for scaffold hopping, where the goal is to identify new chemical series with the desired biological activity but with different core structures.

Table 2: Hypothetical Pharmacophore Features for 1-(7-Methoxy-1-naphthyl)cyclopropanamine

| Feature | Description |

| Hydrogen Bond Donor (HBD) | Primary amine of the cyclopropane (B1198618) ring |

| Aromatic Ring (AR) | Naphthalene (B1677914) ring system |

| Hydrophobic (HY) | Naphthalene and cyclopropane moieties |

| Hydrogen Bond Acceptor (HBA) | Oxygen atom of the methoxy group |

Conformational Analysis of the 1-(7-Methoxy-1-naphthyl)cyclopropanamine Scaffold

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. Conformational analysis of the 1-(7-Methoxy-1-naphthyl)cyclopropanamine scaffold is essential to understand its flexibility and the range of shapes it can adopt. The rigid cyclopropane ring restricts the conformational freedom of the molecule, which can be advantageous for binding to a specific target. nih.govresearchgate.netrsc.org

Computational methods such as molecular mechanics and quantum mechanics can be used to calculate the potential energy of different conformations and to identify the low-energy, biologically relevant conformers. Understanding the preferred conformation of the molecule is crucial for accurate molecular docking and for the design of analogues with optimized binding geometries. nih.gov

Structure-Based Lead Optimization (e.g., using FEP+)

Structure-based lead optimization aims to improve the potency and selectivity of a lead compound by making targeted modifications based on its binding mode to the target protein. Free Energy Perturbation (FEP) is a rigorous computational method that can accurately predict the change in binding affinity resulting from small chemical modifications. schrodinger.comresearchgate.netschrodinger.com

Using a tool like FEP+, researchers can virtually explore a wide range of modifications to the 1-(7-Methoxy-1-naphthyl)cyclopropanamine scaffold, such as adding or removing functional groups, and predict their impact on binding affinity. schrodinger.comschrodinger.com This allows for the prioritization of the most promising modifications for synthesis, thereby accelerating the lead optimization process. columbia.edu

Integration of X-ray Crystallography Data from Related Compounds for Binding Mode Analysis

While X-ray crystallography provides the most accurate information about the binding mode of a ligand to its target, obtaining a crystal structure for every compound of interest is not always feasible. However, crystallographic data from related compounds can be invaluable for building and validating computational models. researchgate.net

If a crystal structure of a close analogue of 1-(7-Methoxy-1-naphthyl)cyclopropanamine bound to a target is available, this information can be used to guide the docking of the target compound and to refine the binding hypothesis. This integrated approach, combining experimental structural data with computational modeling, significantly increases the confidence in the predicted binding modes.

In Silico Screening and Virtual Library Design for Novel Analogues

In silico screening, or virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govmdpi.com For 1-(7-Methoxy-1-naphthyl)cyclopropanamine, virtual libraries of novel analogues can be designed by systematically modifying different parts of the molecule, such as the substitution pattern on the naphthalene ring or the substituents on the cyclopropane ring.

These virtual libraries can then be screened using a variety of computational methods, including pharmacophore-based screening, molecular docking, and QSAR models. enamine.net The top-scoring compounds from the virtual screen can then be prioritized for synthesis and biological evaluation, leading to the discovery of novel and potent drug candidates. nih.gov

Patent Landscape and Intellectual Property Analysis

Overview of Key Patents Covering Naphthylcyclopropylamines

A direct patent search for the broad class of "naphthylcyclopropylamines" does not yield a distinct class of patents. Instead, the patent landscape is composed of patents covering various naphthalene (B1677914) derivatives with therapeutic applications. A key example is the patent for Agomelatine, N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide, which is a melatoninergic agonist used to treat major depressive disorder. The foundational patent for Agomelatine, EP0447285A1, protects a range of naphthalene derivatives, although it does not specifically mention cyclopropylamine (B47189) moieties google.comgoogle.com.

The patent landscape for related compounds suggests that the novelty and patentability of new naphthylcyclopropylamines would likely depend on the specific substitution patterns on the naphthalene ring and the nature of the cyclopropylamine side chain. Patents in this area often focus on the therapeutic application of the compounds, with claims directed to their use in treating specific medical conditions.

Specific Patent Filings for 1-(7-Methoxy-1-naphthyl)cyclopropanamine and its Analogues

A thorough search of patent databases reveals no specific patent filings for the compound 1-(7-Methoxy-1-naphthyl)cyclopropanamine. However, the patent literature contains examples of related analogues, which provides a basis for understanding the potential patentability of this specific molecule. For instance, patent EP3112334A1 describes a process for manufacturing 1-cyclopropyl-naphthalene derivatives, which are key intermediates for a variety of pharmaceutically active compounds google.com. This patent covers a range of substituents on the naphthalene ring, indicating that variations of the core structure are of interest in drug discovery.

The following table outlines key patent filings for related compounds and synthetic intermediates, illustrating the focus of intellectual property protection in this chemical space.

| Patent Number | Title | Key Features |

| EP0447285A1 | Naphthalene derivatives, procedure for their preparation and pharmaceutical compositions containing them | Covers a broad class of naphthalene derivatives, including the active pharmaceutical ingredient Agomelatine. google.comgoogle.com |

| US8436206B2 | Process for the synthesis of (7-methoxy-1-naphthyl) acetonitrile and application in the synthesis of agomelatine | Protects a specific, industrially applicable process for synthesizing a key precursor to Agomelatine. google.com |

| EP3112334A1 | Process for manufacturing 1-cyclopropyl-naphthalenes | Describes a method for producing 1-cyclopropyl-naphthalene derivatives, which can serve as building blocks for more complex molecules. google.com |

Intellectual Property Protecting Synthetic Processes and Intermediates

The synthesis of 1-(7-Methoxy-1-naphthyl)cyclopropanamine would likely involve several key steps, each of which could be subject to patent protection. The intellectual property surrounding the synthesis of this compound is primarily focused on the preparation of key intermediates.

A critical intermediate is (7-methoxy-1-naphthyl)acetonitrile. Several patents protect various synthetic routes to this compound. For example, US Patent 8,436,206 B2 discloses a process for synthesizing (7-methoxy-1-naphthyl)acetonitrile from 7-methoxy-1-naphthoic acid, highlighting the importance of efficient and scalable synthetic methods in the pharmaceutical industry google.com. Another patent, US 2005/0182267 A1, describes a process for the industrial synthesis of this same intermediate, emphasizing the value of processes that are suitable for large-scale production gmu.edu.

The introduction of the cyclopropane (B1198618) ring is another key step that may be covered by intellectual property. Patent EP3112334A1, for instance, provides a method for the synthesis of 1-cyclopropyl-naphthalene derivatives, which could be adapted for the synthesis of the target compound google.com. The patentability of such processes often depends on the novelty and non-obviousness of the chosen reagents and reaction conditions.

The following table summarizes some of the patented processes for key intermediates.

| Intermediate | Patent | Description of Process |

| (7-methoxy-1-naphthyl)acetonitrile | US8436206B2 | Synthesis from 7-methoxy-1-naphthoic acid. google.com |

| (7-methoxy-1-naphthyl)acetonitrile | US20050182267A1 | Industrial synthesis process. gmu.edu |

| 1-cyclopropyl-naphthalene derivatives | EP3112334A1 | Process for manufacturing from a 1-naphthyl-2-aminoethyl-ketone. google.com |

Strategies for Chemical Space Exploration and Patent Circumvention in Drug Discovery

In the field of drug discovery, companies often employ strategies to explore the chemical space around a patented compound to identify novel, patentable molecules with similar or improved therapeutic properties. This practice, sometimes referred to as "evergreening" or creating "me-too" drugs, is a common approach to navigating the competitive landscape of pharmaceutical patents. patsnap.com

For a compound like 1-(7-Methoxy-1-naphthyl)cyclopropanamine, several strategies could be employed to circumvent existing patents on related structures:

Modification of the Naphthalene Ring: Introducing or altering substituents on the naphthalene ring is a common strategy. This could involve changing the position or nature of the methoxy (B1213986) group, or adding other functional groups to create a new chemical entity.

Alteration of the Cyclopropylamine Moiety: The cyclopropylamine part of the molecule could be modified. For example, substituents could be added to the cyclopropane ring, or the amine group could be functionalized to create a new derivative.

Isomerism: If the parent compound is a racemic mixture, isolating and patenting a single enantiomer can be a viable strategy. This approach, known as chiral switching, can lead to a new patent with improved efficacy or a better side-effect profile. drugpatentwatch.com

Prodrugs and Metabolites: Developing a prodrug that is converted to the active compound in the body, or identifying and patenting an active metabolite, are other established methods for extending patent protection. gmu.edu

The following table outlines some potential strategies for patent circumvention in the context of 1-(7-Methoxy-1-naphthyl)cyclopropanamine.

| Strategy | Description |

| Scaffold Hopping | Replacing the naphthalene core with a different bicyclic aromatic system while maintaining the key pharmacophoric features. |

| Functional Group Modification | Altering the methoxy group to another electron-donating group or modifying the amine functionality. |

| Stereochemical Variation | If chiral centers are present, synthesizing and patenting specific stereoisomers. |

By employing these strategies, medicinal chemists can design and synthesize new compounds that may fall outside the scope of existing patents, thereby creating new intellectual property and opportunities for drug development.

Future Research Directions and Translational Perspectives

Development of Novel and Sustainable Synthetic Routes for the Compound

The synthesis of 1-aryl-substituted primary cyclopropylamines is a topic of considerable interest in organic chemistry. organic-chemistry.org Traditional methods for the synthesis of 2-arylcyclopropylamines often involve cyclopropanation using diazo compounds or ylides. researchgate.net More contemporary approaches focus on developing more efficient and sustainable synthetic pathways.

One promising avenue is the titanium-mediated reductive cyclopropanation of nitriles, which has been successfully applied to aromatic nitriles using reagents like diethylzinc. organic-chemistry.org Another innovative strategy involves the trapping of an electrophilic zinc homoenolate with an amine, followed by ring closure to form the cyclopropylamine (B47189). chemrxiv.org This method has been noted for its high diastereoselectivity. chemrxiv.org Furthermore, a step-economical and stereodivergent synthesis of 2-arylcyclopropylamines has been developed through a C(sp³)–H borylation and Suzuki-Miyaura coupling sequence. nih.gov

Future research in this area could focus on optimizing these methods for the specific synthesis of 1-(7-Methoxy-1-naphthyl)cyclopropanamine, aiming for higher yields, reduced reaction steps, and the use of more environmentally benign reagents and solvents. The development of catalytic enantioselective methods would also be a significant advancement, providing access to specific stereoisomers of the compound.

| Synthetic Strategy | Key Reagents/Catalysts | Potential Advantages |

| Reductive Cyclopropanation | Aromatic nitriles, Diethylzinc, Titanium alkoxides | Good yields for various substituted nitriles. organic-chemistry.org |

| Zinc Homoenolate Trapping | α-chloroaldehydes, Amines, Zinc salts | High diastereoselectivity for trans-isomers. chemrxiv.org |

| C-H Borylation/Suzuki Coupling | N-cyclopropylpivalamide, Iridium catalyst, Palladium catalyst | Step-economical and stereodivergent. nih.gov |

| Metal-Catalyzed Cyclopropanation | Carbenoids, Metal catalysts | Established method for forming cyclopropane (B1198618) rings. chemrxiv.org |

Discovery of Unexplored Biological Targets for Cyclopropylamine Derivatives

The cyclopropylamine motif is a recognized feature in many biologically active compounds, including pharmaceuticals and agrochemicals. chemrxiv.org For instance, the 2-arylcyclopropylamine structure is present in compounds with known biological activities. researchgate.net The introduction of a cyclopropyl (B3062369) group can enhance metabolic stability and lock a molecule into a bioactive conformation, potentially increasing its potency. unl.pt

Naphthalene (B1677914) derivatives, on the other hand, have been studied for a range of biological activities, including anti-inflammatory and antimicrobial effects. researchgate.netekb.eg Specifically, compounds containing the 7-methoxy-1-naphthyl moiety are structurally related to the antidepressant agomelatine, which acts as an agonist of melatoninergic receptors and an antagonist of the 5-HT2C receptor.

Given the structural similarities, it is plausible that 1-(7-Methoxy-1-naphthyl)cyclopropanamine could interact with neurological targets. However, a broader screening approach could uncover novel biological targets. High-throughput screening against a diverse panel of receptors, enzymes, and ion channels could reveal unexpected activities. For example, some cyclopropane-containing compounds have shown potential as antifungal agents by targeting enzymes like sterol 14-α demethylase (CYP51). nih.gov

| Potential Target Class | Rationale for Exploration | Example of Related Compound Activity |

| Neurological Receptors | Structural similarity to agomelatine. | Agomelatine's activity at melatonin (B1676174) and serotonin (B10506) receptors. |

| Enzymes (e.g., Kinases, Proteases) | Broad biological activity of naphthalene derivatives. | Various enzyme inhibitory activities of synthetic heterocycles. |

| Ion Channels | Naphthalene derivatives have shown effects on ion channels. researchgate.net | Inhibition of L-type Ca2+ currents by a naphthalene derivative. researchgate.net |

| Antimicrobial Targets | Known antimicrobial activity of naphthalene and cyclopropane derivatives. ekb.egnih.gov | Antifungal activity of cyclopropane amides against Candida albicans. nih.gov |

Application of Advanced Omics Technologies in Mechanism of Action Studies

To elucidate the precise mechanism of action of 1-(7-Methoxy-1-naphthyl)cyclopropanamine, the application of advanced "omics" technologies is indispensable. nih.gov These technologies, including genomics, transcriptomics, proteomics, and metabolomics, provide a holistic view of the molecular changes within a biological system upon exposure to a compound. biobide.comomicstutorials.com

Transcriptomics can reveal changes in gene expression patterns, offering clues about the pathways modulated by the compound. omicstutorials.com Proteomics can identify the direct protein targets and downstream effects on protein expression and post-translational modifications. nih.gov Metabolomics will provide insights into the metabolic pathways that are affected. omicstutorials.com Integrating these multi-omics datasets can help construct a comprehensive picture of the compound's mechanism of action, identify biomarkers for its activity, and potentially uncover off-target effects. biobide.comnih.gov

Further Exploration of Stereoselective Synthesis for Enhanced Potency and Selectivity

The stereochemistry of a drug molecule is often critical to its biological activity. For cyclopropane derivatives, the presence of multiple stereocenters can lead to different isomers with distinct pharmacological profiles. Therefore, the development of stereoselective synthetic routes for 1-(7-Methoxy-1-naphthyl)cyclopropanamine is of high importance.

Engineered enzymes, such as myoglobin (B1173299) variants, have emerged as powerful catalysts for asymmetric cyclopropanation, enabling the synthesis of specific stereoisomers of chiral cyclopropane-containing drugs with high diastereo- and enantioselectivity. nih.gov Advances in catalysis, including the use of chiral catalysts, can also provide access to enantiomerically enriched cyclopropylamines. researchgate.net Future research should focus on applying these stereoselective methods to produce the individual stereoisomers of 1-(7-Methoxy-1-naphthyl)cyclopropanamine, which can then be evaluated for their potency and selectivity against identified biological targets.

Integration of Artificial Intelligence and Machine Learning in Drug Design for this Scaffold

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and design. nih.gov These computational tools can be leveraged to accelerate the development of drugs based on the 1-(7-Methoxy-1-naphthyl)cyclopropanamine scaffold. nih.govresearchgate.net

Generative AI models can design novel molecules with desired properties by learning from vast datasets of chemical structures and their biological activities. frontiersin.org For the 1-(7-Methoxy-1-naphthyl)cyclopropanamine scaffold, AI can be used to:

Predict biological activities: ML models can be trained to predict the activity of new derivatives against various targets.

Optimize lead compounds: AI algorithms can suggest modifications to the scaffold to improve potency, selectivity, and pharmacokinetic properties. frontiersin.org

De novo design: Generative models can create entirely new molecules based on the core scaffold, exploring a wider chemical space for potential drug candidates. nih.gov

Predict ADMET properties: AI can forecast the absorption, distribution, metabolism, excretion, and toxicity profiles of new derivatives, helping to prioritize compounds for synthesis and testing. researchgate.net

The integration of AI and ML into the drug design process for this scaffold holds the potential to significantly reduce the time and cost of developing new therapeutic agents. researchgate.net

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 1-(7-Methoxy-1-naphthyl)cyclopropanamine, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via naphthol coupling and cyclopropane ring formation. For example:

- Naphthol Activation : React 7-methoxy-1-naphthol with K₂CO₃ in DMF to generate an oxyanion intermediate, enabling nucleophilic substitution (e.g., with propargyl bromide) .

- Cyclopropane Formation : Use cyclopropanation agents like dibromomethane or trimethylsulfoxonium iodide under basic conditions (e.g., NaH or NaOH) to form the cyclopropane ring .

- Yield Optimization : Adjust solvent polarity (DMF vs. THF), temperature (room temp. vs. reflux), and stoichiometry (1:1.2 molar ratio of naphthol to cyclopropanating agent) to improve yields (typically 45–70%) .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies methoxy (δ ~3.8–4.0 ppm) and cyclopropane protons (δ ~0.8–1.5 ppm). Aromatic protons in the naphthyl group appear at δ 6.8–8.2 ppm .

- HPLC : Use C18 columns with acetonitrile/water (70:30) mobile phase and UV detection at 254 nm to assess purity (>95%) .

- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 242.3) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., receptor binding vs. cellular assays)?

- Methodological Answer :

- Experimental Replication : Standardize assay conditions (e.g., cell line selection, incubation time) to minimize variability .

- Dose-Response Analysis : Use Hill plots to compare EC₅₀ values across assays. Discrepancies may arise from off-target effects at higher concentrations .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to validate binding affinity predictions against experimental IC₅₀ values .

Q. What factorial design approaches optimize reaction parameters for large-scale synthesis?

- Methodological Answer :

- 2³ Factorial Design : Test variables like temperature (25–80°C), catalyst loading (5–15 mol%), and solvent (DMF vs. THF). Analyze main effects and interactions using ANOVA .

- AI-Driven Optimization : Tools like COMSOL Multiphysics integrate reaction kinetics data to predict optimal conditions (e.g., 65°C, 10 mol% catalyst, DMF solvent) .

Q. How does the methoxy group’s position on the naphthyl ring affect electronic properties and reactivity?

- Methodological Answer :

- DFT Calculations : Use Gaussian09 to compare HOMO/LUMO energies of 7-methoxy vs. 6-methoxy derivatives. The 7-position enhances electron density at the coupling site (ΔHOMO ~0.3 eV) .

- Experimental Validation : Perform Hammett studies by substituting methoxy with electron-withdrawing groups (e.g., nitro) to quantify substituent effects on reaction rates .

Data Analysis and Interpretation

Q. What statistical methods are recommended for analyzing dose-dependent toxicity in preclinical studies?

- Methodological Answer :

- Probit Analysis : Calculate LD₅₀ values using log-dose vs. mortality curves (95% confidence intervals) .

- ANCOVA : Adjust for covariates like animal weight or baseline enzyme levels to isolate compound-specific effects .

Q. How can researchers validate the stability of 1-(7-Methoxy-1-naphthyl)cyclopropanamine under physiological conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。